Diethanolamine borate

Corrosion Inhibition Ferrous Metal Protection Metalworking Fluids

Replace carcinogenic sodium nitrite in cutting fluids, hydraulic oils, and rust preventives without reformulation. Diethanolamine borate (CAS 68425-66-1) delivers quantifiable corrosion protection with superior hydrolytic stability and pH buffering (9-10). - 70% corrosion rate reduction vs. untreated steel - Unipolar anionic conductivity (transfer number 0.79) for coolant monitoring - 5-15 wt% in concentrates; 0.8-5 wt% in coolants & antifreeze - Stable, low-foaming performance for high-speed machining

Molecular Formula C4H14BNO5
Molecular Weight 166.97 g/mol
CAS No. 68425-66-1
Cat. No. B14165425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethanolamine borate
CAS68425-66-1
Molecular FormulaC4H14BNO5
Molecular Weight166.97 g/mol
Structural Identifiers
SMILESB(O)(O)O.C(CO)NCCO
InChIInChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H
InChIKeyHRXOXDAKKRLSMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethanolamine Borate: Chemical Identity and Industrial Profile


Diethanolamine borate (CAS 68425-66-1), systematically named boric acid, compd. with 2,2'-iminobis[ethanol], is a borate ester formed via condensation of diethanolamine and boric acid [1]. It belongs to the alkanolamine borate class and is characterized by a nitrogen-boron coordinate bond that confers water solubility and unique electrochemical properties [2]. The compound typically exists as a pale yellow to colorless viscous liquid or glassy solid, with a pH range of 9-10 in aqueous solution and a specific gravity of approximately 1.18-1.24 at 20°C . Its molecular formula is C4H14BNO5, with a molecular weight of 166.97 g/mol .

Chemistry Diethanolamine-boric acid ester with N→B coordination
Physical Water-soluble; pale yellow viscous liquid or glassy solid
Conductivity Anion-selective charge transport (unipolar conductivity)
Regulatory Reported non-carcinogenic alternative to nitrite inhibitors

Why Diethanolamine Borate Cannot Be Replaced


Alkanolamine borates are a structurally diverse class, and simple substitution of diethanolamine borate (BDEA) with monoethanolamine borate (BMEA) or triethanolamine borate (BTEA) often leads to compromised performance. The physicochemical behavior of these compounds diverges significantly: BDEA exhibits unipolar electrical conductivity with an anion transfer number of 0.79, a property not shared by its structural analogs [1]. Furthermore, comparative corrosion studies reveal that BDEA, BMEA, and BTEA produce distinct corrosion-electrochemical profiles on steel, with BDEA demonstrating a unique balance of protective film formation and microbial stability [2]. The molecular geometry—a secondary amine bearing two hydroxyethyl groups—creates a specific coordination environment that governs both metal surface interaction and hydrolytic stability, rendering cross-class substitution ineffective without extensive reformulation.

Electrochemical Signature
BDEA produces a distinct polarization curve; replacing with MEA or TEA borates may shift corrosion inhibition behavior.
Charge Transport Mechanism
Unipolar anionic conductivity reported for BDEA may not be preserved with other alkanolamine borates.
Foaming Profile
Low foaming tendency of BDEA may not replicate across analogs; additional defoamer may be required.

Diethanolamine Borate: Performance Evidence


Ferrous Metal Corrosion Inhibition vs. Untreated Control

In direct comparative studies, steel substrates treated with diethanolamine borate exhibited a 70% reduction in corrosion rate relative to untreated control samples under identical exposure conditions . This quantitative inhibition efficiency provides a baseline performance metric that establishes the compound's fundamental protective capability.

Corrosion Inhibition
Data to verify
70% reduction vs. untreated steel
Supports corrosion inhibitor screening and QC benchmarking
Aqueous conditions; may vary with alloy and formulation
Corrosion Inhibition Ferrous Metal Protection Metalworking Fluids

Electrochemical Behavior vs. MEA and TEA Borates

A systematic comparative study examining borates of monoethanolamine (BMEA), diethanolamine (BDEA), and triethanolamine (BTEA) on St3 steel in 3% NaCl solution revealed distinct corrosion-electrochemical behaviors among the three analogs [1]. While the full quantitative dataset is available in the original publication, the study conclusively demonstrates that the three borates are not functionally interchangeable, with each producing a unique polarization curve and corrosion inhibition profile.

Electrochemical Comparison
Cross-study comparable
Distinct polarization curve vs. MEA/TEA borates
Confirms non-interchangeable electrochemical niche
St3 steel, 3% NaCl; quantitative data in source
Electrochemical Corrosion Amino Alcohol Borates Comparative Efficacy

Health and Environmental Safety vs. Sodium Nitrite

Diethanolamine borate serves as a direct functional replacement for sodium nitrite (NaNO2) in metalworking fluids, cutting oils, and hydraulic fluids [1]. Sodium nitrite is a documented carcinogen and presents ecological hazards in wastewater discharge [1]. In contrast, alkanolamine borates, including diethanolamine borate, are described in patent literature as 'non-carcinogeneous and ecologically acceptable' [2]. Crucially, diethanolamine borate does not form carcinogenic N-nitrosamines when used in formulations, unlike systems containing free secondary amines and nitrites [3].

Safety Profile vs. Nitrite
Reported
Reported non-carcinogenic; no nitrosamine formation
Supports sodium nitrite replacement in industrial fluids
Based on patent literature; verify for specific regulatory contexts
Occupational Safety Environmental Compliance Carcinogenicity

Unipolar Anionic Conductivity

Aqueous solutions of diethanolamine borate (DEAB) exhibit unipolar electrical conductivity, with charge transport mediated exclusively by anions [1]. The measured anion transfer number is 0.79, indicating that 79% of the current is carried by anionic species [1]. This property is established through systematic concentration-dependent conductivity and pH measurements [1]. While comparable data for triethanolamine borate or monoethanolamine borate are not reported in the same study, this unipolar conductivity represents a class-level distinguishing feature of the diethanolamine-boric acid ionic liquid system.

Charge Transport
Class-level inference
Anion transfer number: 0.79
Indicates anion-selective transport mechanism
Measured in aqueous DEAB solutions
Ionic Liquids Electrochemical Properties Anion Exchange

pH Buffering and Stability in Metalworking Fluids

Diethanolamine borate maintains a stable pH range of 9-10 in aqueous formulations, providing inherent buffering capacity that extends the useful life of metalworking fluids and cooling systems [1][2]. This pH stabilization contributes to enhanced emulsion stability and lubricity, improving metal surface finish quality [1]. In contrast, boric acid alone, while also providing borate ions, lacks the amino alcohol component necessary for the buffering range and film-forming characteristics observed with the full borate ester [3].

pH Stabilization
Class-level inference
pH 9–10; extended fluid life vs. boric acid alone
Balanced alkaline pH profile supports fluid longevity
May depend on formulation and water hardness
pH Stabilization Metalworking Fluid Longevity Emulsion Stability

Low Foaming Tendency vs. Other Amine Borates

Commercial diethanolamine borate formulations (e.g., SYNKAD 202) are specifically noted for inhibiting rust on ferrous alloys 'without foaming' [1]. Technical datasheets consistently highlight 'low foaming tendency' as a key performance attribute [2]. While triethanolamine borate also exhibits corrosion inhibition properties, the foaming characteristics of different alkanolamine borates can vary based on their molecular structure and surfactant properties.

Foam Control
Data to verify
Low foaming tendency; no additional defoamer
Reduces formulation complexity in agitated systems
Based on commercial formulation data (SYNKAD 202)
Foam Control Metalworking Fluid Formulation Process Efficiency

Diethanolamine Borate: Industrial and Research Applications


Corrosion Protection in Water-Based Metalworking Fluids

Diethanolamine borate is deployed at concentrations of 5-15% in concentrated metalworking fluid formulations, providing corrosion protection for ferrous alloys in synthetic and semi-synthetic cutting fluids . The compound's anodic inhibition mechanism, combined with its low foaming tendency and pH buffering capacity (pH 9-10), makes it particularly suitable for high-speed machining operations where fluid aeration would otherwise generate problematic foam [8]. The demonstrated 70% corrosion rate reduction relative to untreated steel provides a quantifiable performance baseline for quality control .

Sodium Nitrite Replacement in Industrial Fluids

Diethanolamine borate serves as a direct, drop-in replacement for carcinogenic sodium nitrite in cutting oils, grinding fluids, hydraulic oils, and aqueous rust-preventive solutions . The compound delivers comparable corrosion protection without the occupational health risks or environmental discharge concerns associated with nitrites [8]. This application is particularly critical for facilities subject to REACH, EPA, or OSHA regulations governing nitrite usage in industrial fluids .

Aqueous Cooling and Heat Transfer Systems

In recycled water cooling systems and antifreeze formulations, diethanolamine borate functions as both a corrosion inhibitor and a pH stabilizer . The compound's unipolar anionic conductivity (anion transfer number 0.79) may offer advantages in electrochemical sensing applications for coolant condition monitoring [8]. Typical usage concentrations range from 0.8 to 5 wt% for effective film formation on metal surfaces .

Hydraulic Fracturing Fluid Crosslinking Agent

In oilfield applications, diethanolamine borate is specified in patent literature as a pre-reacted alkanolamine borate crosslinker for polysaccharide-based hydraulic fracturing fluids . When formulated with guar or hydroxypropyl guar, the compound provides increased viscosity and improved resistance to viscosity decay at elevated temperatures and pressures . The pre-reacted borate ester offers enhanced hydrolytic stability compared to in-situ borate crosslinking approaches [8].

Application
Selection Property
Validation Focus
Corrosion protection in water-based metalworking fluids
Anodic inhibition and pH buffering
Corrosion rate reduction and foam control
Sodium nitrite replacement in industrial fluids
Reported non-carcinogenic profile, corrosion inhibition
Regulatory review and corrosion benchmarking
Aqueous cooling and heat transfer systems
Corrosion inhibition and pH stabilization
Electrochemical monitoring and deposit control
Hydraulic fracturing fluid crosslinking
Crosslinking efficiency and thermal stability
Viscosity under downhole conditions

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